Potassium benzilate

Crystallography Coordination Chemistry Solid-State Analysis

Potassium benzilate (CAS 5928-68-7) is the monopotassium salt of benzilic acid (α-hydroxy-α-phenylbenzeneacetic acid), an α-hydroxy-carboxylic acid derivative. The compound, with molecular formula C₁₄H₁₁KO₃ and a molecular weight of 266.33 g/mol , serves as a critical intermediate in organic synthesis, most notably as the stable carboxylate salt formed during the benzilic acid rearrangement.

Molecular Formula C14H11KO3
Molecular Weight 266.33 g/mol
CAS No. 5928-68-7
Cat. No. B13768654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium benzilate
CAS5928-68-7
Molecular FormulaC14H11KO3
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)[O-])O.[K+]
InChIInChI=1S/C14H12O3.K/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,17H,(H,15,16);/q;+1/p-1
InChIKeyVQNYSMISBDDUSN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Benzilate (CAS 5928-68-7): Procurement Data and Baseline Characteristics for Scientific Selection


Potassium benzilate (CAS 5928-68-7) is the monopotassium salt of benzilic acid (α-hydroxy-α-phenylbenzeneacetic acid), an α-hydroxy-carboxylic acid derivative [1]. The compound, with molecular formula C₁₄H₁₁KO₃ and a molecular weight of 266.33 g/mol [1], serves as a critical intermediate in organic synthesis, most notably as the stable carboxylate salt formed during the benzilic acid rearrangement [2]. Its well-defined crystalline structure, established through single-crystal X-ray diffraction [2], and its role as a precursor to anticholinergic agents define its utility in research and industrial chemistry.

Workflow Benzilic acid rearrangement intermediate Enables high-purity acid synthesis via salt isolation
Solid-State Model Defined crystalline coordination compound Reproducible handle for crystallography and QC
Synthetic Entry Point Versatile precursor for anticholinergic agents Supports SAR studies via core derivatization

Potassium Benzilate: Critical Differences from In-Class Analogs for Accurate Experimental Replication


The benzilate class of compounds exhibits significant variability in physicochemical properties and reactivity based on the counterion and substitution pattern. While sodium benzilate shares a common anion, differences in cation size and coordination chemistry can lead to altered solubility, crystal packing, and reaction kinetics [1]. Furthermore, the free acid, benzilic acid, differs fundamentally in its solubility and acidic nature, precluding its direct use in applications requiring a stable, nucleophilic carboxylate salt [2]. Generic substitution among benzilates without rigorous validation can compromise reaction yields, purity of intermediates, and reproducibility, particularly in multistep syntheses where the specific properties of the potassium salt are exploited .

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Sodium benzilate: Crystal packing may differ

Smaller Na⁺ radius alters coordination geometry; solid-state reproducibility and solubility profile may shift.

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Benzilic acid (free acid): Reactivity mismatch

Free acid lacks nucleophilic carboxylate; may not support salt-specific rearrangement and purification workflows.

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Generic benzilate esters: Synthetic role differs

Pre-formed esters are end-stage compounds, not flexible intermediates; limits SAR exploration and multi-step synthesis.

Quantitative Differentiation of Potassium Benzilate vs. Benzilic Acid and Sodium Benzilate: A Procurement-Focused Evidence Guide


Crystal Structure and Solid-State Coordination Environment: Potassium vs. Sodium Benzilate

Single-crystal X-ray diffraction reveals that potassium benzilate adopts a monoclinic crystal system (space group P2₁/c) with a five-coordinate potassium ion in a flattened square-base pyramidal geometry [1]. The K⁺ ion engages in a unique cation-π interaction with a phenyl ring at a perpendicular distance of 3.0899 (4) Å, a structural feature that contributes to molecular rigidity [1]. This contrasts with the anticipated coordination geometry of sodium benzilate, where the smaller sodium cation (ionic radius ~102 pm for Na⁺ vs. ~138 pm for K⁺) would likely result in a lower coordination number and different crystal packing, as observed in other sodium carboxylate salts [2].

Crystal System
Class-level inference
Monoclinic, P2₁/c
K⁺-π distance: 3.0899 (4) Å
Reported solid-state structure context
Unique K⁺-π interaction; sodium analog structure not reported.
Crystallography Coordination Chemistry Solid-State Analysis

Synthetic Yield and Purity Advantage in Benzilic Acid Preparation

The synthesis of benzilic acid via the benzilic acid rearrangement proceeds through the intermediate formation of a benzilate salt. Isolation of the potassium salt is specifically advantageous, as it enables the removal of the more soluble byproduct, potassium benzoate, which arises from a competitive cleavage reaction [1]. Following isolation of the potassium benzilate intermediate, acidification yields benzilic acid in 77–79% yield [1]. This contrasts with alternative methods that may use sodium hydroxide, where the analogous sodium benzoate separation may be less efficient, or methods that skip isolation of the salt intermediate, often resulting in lower yields and purity [2].

Synthetic Yield
Head-to-head
77–79%
Reported yield context for benzilic acid
Via K⁺ salt isolation; alternative routes may give lower purity.
Organic Synthesis Process Chemistry Benzilic Acid Rearrangement

Precursor to Anticholinergic Agents: Defined Role vs. Other Benzilates

Potassium benzilate is a key intermediate in the synthesis of anticholinergic drugs, specifically those acting as muscarinic acetylcholine receptor antagonists . This class of compounds includes clinically relevant agents for treating gastrointestinal and respiratory disorders . While other benzilic acid derivatives (e.g., esters, substituted acids) may also exhibit anticholinergic activity [1], potassium benzilate serves as a foundational building block from which a diverse array of these agents can be derived [2].

Synthetic Role
Class-level inference
Key intermediate for anticholinergic agents
Supports SAR study fit
Versatile building block vs. pre-formed esters.
Medicinal Chemistry Anticholinergic Agents Pharmaceutical Intermediates

Optimal Application Scenarios for Potassium Benzilate Based on Quantitative Differentiation


Process Development for High-Purity Benzilic Acid

Potassium benzilate is the preferred intermediate for developing and scaling the synthesis of benzilic acid with high purity. The established route, which involves isolating the potassium salt to remove potassium benzoate byproduct, yields benzilic acid in 77–79% [1]. This method is superior to direct acidification approaches and should be the baseline for process optimization.

Crystallography and Solid-State Coordination Studies

For research requiring a well-defined, crystalline benzilate salt with unique structural features, potassium benzilate is the compound of choice. Its monoclinic crystal structure, five-coordinate potassium ion, and distinctive K⁺-π interaction (3.0899 Å) provide a reproducible model for studying cation-π interactions and layered solid-state architectures [2].

Medicinal Chemistry: Synthesis of Anticholinergic Lead Compounds

Potassium benzilate serves as a crucial starting material for the synthesis of diverse anticholinergic agents . Its role as a common intermediate allows for the exploration of structure-activity relationships (SAR) by derivatizing the carboxylate or modifying the benzilate core, a flexibility not offered by pre-formed esters or amides.

Application
Selection Property
Validation Focus
Benzilic acid process development
Salt-isolation purification route
Yield and purity benchmark review
Crystallography and solid-state studies
Defined monoclinic coordination geometry
K⁺-π interaction and packing reproducibility
Anticholinergic SAR exploration
Core benzilate intermediate flexibility
Derivatization scope and intermediate stability

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